Tricosanoic acid Tricosanoic acid Tricosanoic acid is a very long-chain fatty acid that is tricosane in which one of the methyl groups has been oxidised to the corresponding carboxylic acid. It has a role as a plant metabolite, a human metabolite and a Daphnia magna metabolite. It is a straight-chain saturated fatty acid and a very long-chain fatty acid. It is a conjugate acid of a tricosanoate.
Tricosanoic acid is a natural product found in Loranthus tanakae, Saussurea medusa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2433-96-7
VCID: VC20884402
InChI: InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25)
SMILES: CCCCCCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C23H46O2
Molecular Weight: 354.6 g/mol

Tricosanoic acid

CAS No.: 2433-96-7

Cat. No.: VC20884402

Molecular Formula: C23H46O2

Molecular Weight: 354.6 g/mol

* For research use only. Not for human or veterinary use.

Tricosanoic acid - 2433-96-7

Specification

CAS No. 2433-96-7
Molecular Formula C23H46O2
Molecular Weight 354.6 g/mol
IUPAC Name tricosanoic acid
Standard InChI InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25)
Standard InChI Key XEZVDURJDFGERA-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCC(=O)O
Appearance Unit:100 mgSolvent:nonePurity:99%Physical solid
Melting Point 77.0 - 79.0 °C

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

Tricosanoic acid, with the molecular formula C₂₃H₄₆O₂, belongs to the class of organic compounds known as very long-chain fatty acids, defined as fatty acids with aliphatic tails containing at least 22 carbon atoms . Its structure consists of a 23-carbon saturated aliphatic chain with a carboxylic acid functional group at one end. The IUPAC name is tricosanoic acid, with the InChI Key XEZVDURJDFGERA-UHFFFAOYSA-N and a SMILES notation of CCCCCCCCCCCCCCCCCCCCCCC(O)=O .

Physical Properties

Tricosanoic acid appears as a white to off-white crystalline powder or flakes with distinct physical characteristics . This compound has limited solubility in water but dissolves slightly in organic solvents such as chloroform, heated hexanes, and DMSO .

Table 1: Physical and Chemical Properties of Tricosanoic Acid

PropertyValueSource
Molecular Weight354.6101 g/mol
Melting Point77-79°C (350-352 K)
Boiling Point421.66°C (rough estimate)
Density0.8917 (rough estimate)
Refractive Index1.4610 (estimate)
pKa4.78±0.10 (Predicted)
AppearanceWhite to off-white solid
SolubilityInsoluble in water; slightly soluble in chloroform, heated hexanes, DMSO

Research has reported varying melting point values for tricosanoic acid, likely due to differences in sample purity and measurement techniques .

Table 2: Reported Melting Points of Tricosanoic Acid

Melting Point (K)MethodReferenceComment
351.9N/AKimura, Takahashi, et al., 1958Uncertainty assigned = 2 K
324.4N/AWynberg and Logothetis, 1956Uncertainty assigned = 3 K
339N/AKrafft, 1882Uncertainty assigned = 4 K
352DSCGbabode, Negrier, et al., 2007Enthalpy of fusion = 75.0 kJ/mol

Sources and Origin

Dietary Sources

Tricosanoic acid occurs naturally in various dietary sources. It can be found in plant-based oils including sesame, sunflower, and hempseed oils . Additionally, this fatty acid is present in milk and dairy products, primarily due to its production through microbiome fermentation in ruminant animals . Some wild mushroom species have also been identified as sources of tricosanoic acid . Recent research has suggested that tricosanoic acid may be a potential biomarker for the consumption of certain foods like citrus, date, and papaya .

Endogenous Synthesis

Beyond dietary intake, the human body can synthesize tricosanoic acid endogenously. The primary pathway involves elongation of propionic acid, a short-chain fatty acid produced by gut microbiota fermentation . Emerging research suggests an alternative formation pathway through α-oxidation, where very long-chain fatty acids (VLCFAs) are shortened by removing carbon molecules . Additionally, endogenous propionate, a precursor for tricosanoic acid, can be produced through the degradation of certain amino acids, contributing to OCS-FA production independent of the microbiome .

Metabolism and Physiological Role

Metabolic Pathways

The metabolism of tricosanoic acid and other OCSFAs differs notably from that of even-chain fatty acids. While both undergo oxidation, OCSFAs produce one molecule of propionyl-CoA and one molecule of acetyl-CoA, rather than two acetyl-CoA molecules as seen with even-chain fatty acids . The resulting propionyl-CoA requires further processing by a vitamin B12-dependent enzyme to be converted into succinyl-CoA before it can enter the citric acid cycle . This unique metabolic pathway highlights the distinct biochemical handling of tricosanoic acid within human physiology.

Significance in Human Biochemistry

Health Implications and Research

Cardiovascular and Metabolic Effects

Epidemiological studies have revealed promising associations between tricosanoic acid and cardiovascular health. Higher levels of very long-chain saturated fatty acids (VLCSFAs), including tricosanoic acid, have been associated with reduced risks of atrial fibrillation, heart failure, and coronary heart disease . Additionally, research has identified an inverse relationship between circulating VLCSFAs and the risk of developing type 2 diabetes, suggesting potential protective effects .

Neurological Conditions

Tricosanoic acid and other OCSFAs demonstrate potential benefits for neurological health:

  • Alzheimer's Disease: These compounds are being investigated as potential treatments due to their ability to increase membrane fluidity more effectively than polyunsaturated fatty acids (PUFAs) .

  • Multiple Sclerosis: Studies have shown positive associations between OCSFAs and reduced risk of multiple sclerosis .

  • Neurofilament Light Chain (NfL): Recent research has begun exploring relationships between serum fatty acid profiles, including tricosanoic acid, and neurofilament light chain levels, which serve as biomarkers for neurological disorders .

Inflammatory Conditions

Epidemiological research has demonstrated positive associations between OCSFAs like tricosanoic acid and reduced risk of inflammatory conditions. This includes specifically reduced risk of nonalcoholic steatohepatitis and general inflammatory processes . These findings suggest potential anti-inflammatory properties that could be leveraged for therapeutic applications.

Cancer Research

Tricosanoic acid has shown promising results in cancer research contexts:

  • Prostate Cancer: Studies have found elevated levels of tricosanoic acid in malignant prostate tissue compared to adjacent non-malignant tissue .

  • Targeted Apoptosis: OCSFAs, including tricosanoic acid, are being explored as potential adjuvant therapies in cancer treatment due to their cell signaling properties that can induce targeted apoptosis in cancer cells .

Skin Conditions

Research has identified altered tricosanoic acid levels in certain dermatological conditions. Specifically, studies have observed decreased levels of tricosanoic acid in the sebum of patients with papulopustular rosacea . This finding suggests potential roles for this fatty acid in skin health and pathology that warrant further investigation.

Tricosanoic acid serves several important functions in scientific research. The purified compound is commonly used as a reference standard for gas chromatography, enabling accurate identification and quantification of fatty acids in biological samples . Additionally, it functions as a research chemical in various scientific studies investigating fatty acid metabolism and biological effects .

Recent applications include its use in activating the orphan G protein-coupled receptor GPR40, which plays important roles in insulin secretion and energy metabolism . This suggests potential applications in diabetes research and therapeutic development.

Tricosanoic acid's tumor-suppressing activity has also drawn attention from cancer researchers, who are investigating its mechanisms of action and potential therapeutic applications . Proper handling protocols for research applications typically recommend storage at -20°C as a powder for up to 3 years, or in solvent at -80°C for up to 1 year .

Future Research Directions

The emerging recognition of tricosanoic acid's physiological significance opens numerous avenues for future research. Potential areas for investigation include:

  • Metabolic Pathways: Further elucidation of the complete biosynthetic and metabolic pathways of tricosanoic acid in humans could provide insights into its biological roles and regulation.

  • Biomarker Potential: Exploration of tricosanoic acid as a biomarker for specific dietary patterns or disease states could enhance nutritional and clinical assessments.

  • Therapeutic Applications: Investigation of potential therapeutic applications in cardiovascular disease, neurological conditions, cancer, and inflammatory disorders based on observed associations.

  • Mechanisms of Action: Detailed molecular studies to understand how tricosanoic acid influences cellular signaling, membrane properties, and gene expression could explain its diverse physiological effects.

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